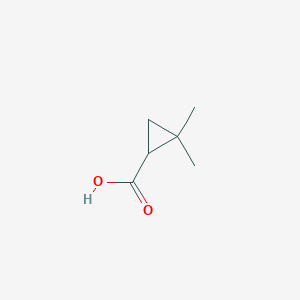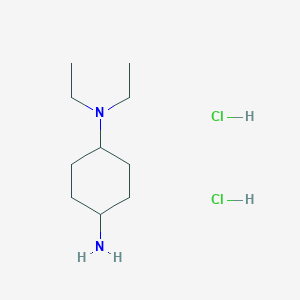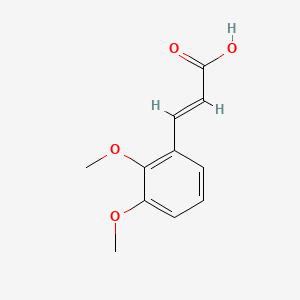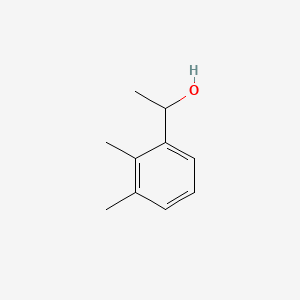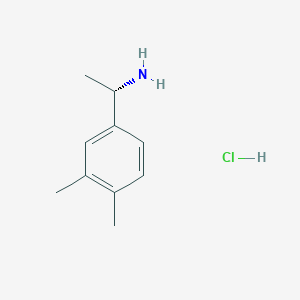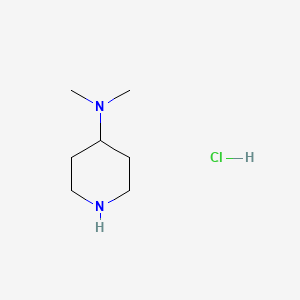![molecular formula C14H13N3O3 B3025640 7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol CAS No. 371171-04-9](/img/structure/B3025640.png)
7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol
概要
説明
“7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol” is a chemical compound with the CAS Number: 371171-04-9 . It has a molecular weight of 271.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13N3O3/c1-19-11-4-3-9 (7-12 (11)20-2)10-8-13-15-5-6-17 (13)14 (18)16-10/h3-8H,1-2H3, (H,16,18) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .科学的研究の応用
Synthesis and Derivative Formation
Synthesis of Imidazo[1,2-c]pyrimidine Derivatives : Imidazo[1,2-c]pyrimidine derivatives, including variants similar to 7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol, have been synthesized for exploring their central nervous system (CNS) activity and anti-inflammatory properties. These derivatives are obtained through a process involving chlorination, cyclization, and alkylation of specific pyrimidinecarboxylic acids (Długosz & Machoń, 1986).
Synthesis of Pyrazolopyrimidine Derivatives : A study detailed the synthesis of pyrazolo[3,4-d]pyrimidine-4-amines and related compounds, which are structurally related to this compound. These compounds were characterized and tested for their antibacterial activity (Rahmouni et al., 2014).
Biological Activities
Antimicrobial Activity : Some imidazo[1,2-a]pyrimidine derivatives, closely related to the compound , have been prepared and tested for their in vitro antimicrobial activity. For instance, 5-n-Octylaminoimidazo[1,2-a]pyrimidine showed significant activity against various microorganisms (Revanker et al., 1975; Gr et al., 1976).
Potential Antitubercular Agents : Compounds structurally akin to this compound have been synthesized and docked on the FtsZ protein crystal structure, targeting tuberculosis treatment. The synthesized derivatives showed promising in vitro antitubercular activity (Barot et al., 2014).
Chemical and Spectral Properties
Synthesis of Fluorescent Styryl Dyes : Imidazo[1,2-a]pyridinium dyes, structurally similar to the specified compound, have been synthesized and studied for their spectral-luminescent properties. These studies are significant for understanding the photophysical behavior of similar compounds (Kovalska et al., 2006).
NMR Elucidation of Imidazopyridine Oxides : Research has been conducted on the regioselectivity of N-alkylations of imidazopyridines and their oxides, providing valuable insights into the structural elucidation of similar compounds through NMR spectroscopy (Göker & Özden, 2019).
作用機序
Target of Action
The primary target of 7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol is Spleen Tyrosine Kinase (Syk) . Syk kinase plays a crucial role in the intracellular signaling pathways of many immune cells, including B cells and mast cells .
Mode of Action
This compound interacts with its target, Syk kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways that are dependent on Syk, leading to changes in the cellular functions .
Biochemical Pathways
The inhibition of Syk kinase affects several biochemical pathways. For instance, it can inhibit the degranulation process, lipid mediator synthesis, and cytokine synthesis in mast cells . These processes are crucial for the immune response, and their inhibition can lead to a decrease in inflammation and allergic reactions .
Pharmacokinetics
It is known that the compound is solid at room temperature and should be stored in a refrigerator . Its molecular weight is 271.28 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of Syk kinase by this compound leads to a decrease in the immune response. This is due to the inhibition of degranulation, lipid mediator synthesis, and cytokine synthesis in mast cells . These effects can lead to a decrease in inflammation and allergic reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Furthermore, the compound’s efficacy can be influenced by the physiological environment, such as the pH and the presence of other molecules.
Safety and Hazards
生化学分析
Biochemical Properties
It has been identified as a potent and selective inhibitor of Syk kinase . This suggests that it interacts with enzymes such as Syk kinase, potentially influencing biochemical reactions within the cell.
Cellular Effects
It has been shown to inhibit not only degranulation but also lipid mediator and cytokine synthesis in mast cells . This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its ability to inhibit Syk kinase suggests that it may bind to this enzyme, inhibiting its activity and leading to changes in gene expression .
特性
IUPAC Name |
7-(3,4-dimethoxyphenyl)-6H-imidazo[1,2-c]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-19-11-4-3-9(7-12(11)20-2)10-8-13-15-5-6-17(13)14(18)16-10/h3-8H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHZIBPAYVNPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=O)N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







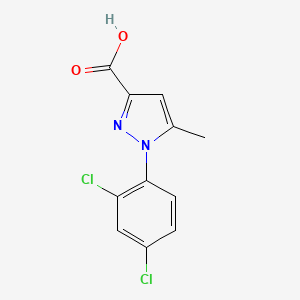

![3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B3025570.png)
